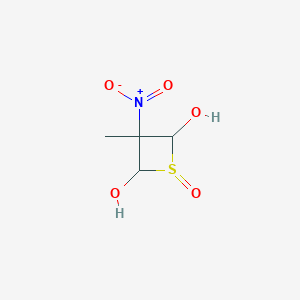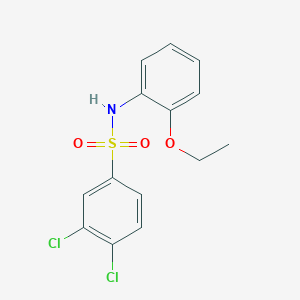
3,4-dichloro-N-(2-ethoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(2-ethoxyphenyl)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is commonly used in scientific research for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2-ethoxyphenyl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological activity through the inhibition of enzymes such as carbonic anhydrase and dihydrofolate reductase. It has also been shown to interact with DNA and RNA, leading to the inhibition of cell proliferation.
Biochemical and Physiological Effects:
3,4-dichloro-N-(2-ethoxyphenyl)benzenesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to inhibit the proliferation of cancer cells and reduce inflammation. In addition, it has been shown to have an effect on the immune system and the cardiovascular system.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4-dichloro-N-(2-ethoxyphenyl)benzenesulfonamide in lab experiments is its potential to exhibit biological activity. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its biological activity. In addition, its potential toxicity and side effects need to be carefully evaluated.
Future Directions
There are several future directions for the use of 3,4-dichloro-N-(2-ethoxyphenyl)benzenesulfonamide in scientific research. One direction is to further investigate its mechanism of action and potential applications in medicine, agriculture, and material science. Another direction is to develop new derivatives or analogs with improved biological activity and reduced toxicity. Additionally, the use of 3,4-dichloro-N-(2-ethoxyphenyl)benzenesulfonamide in combination with other compounds or therapies could lead to synergistic effects and improved treatment outcomes.
Conclusion:
In conclusion, 3,4-dichloro-N-(2-ethoxyphenyl)benzenesulfonamide is a chemical compound with potential applications in various fields such as medicine, agriculture, and material science. Its unique properties and potential biological activity make it a valuable tool for scientific research. However, its mechanism of action and potential toxicity need to be carefully evaluated. Further research is needed to fully understand its potential applications and develop new derivatives or analogs with improved biological activity.
Synthesis Methods
The synthesis of 3,4-dichloro-N-(2-ethoxyphenyl)benzenesulfonamide can be achieved through a multi-step reaction process. The starting materials include 2-ethoxyaniline, 3,4-dichlorobenzenesulfonyl chloride, and triethylamine. The reaction is carried out in the presence of a solvent such as dichloromethane or chloroform. The product is then purified using various methods such as recrystallization or column chromatography.
Scientific Research Applications
3,4-dichloro-N-(2-ethoxyphenyl)benzenesulfonamide has been extensively used in scientific research for its potential applications in various fields such as medicine, agriculture, and material science. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been used as a building block for the synthesis of other compounds with potential biological activity.
properties
Molecular Formula |
C14H13Cl2NO3S |
|---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(2-ethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-2-20-14-6-4-3-5-13(14)17-21(18,19)10-7-8-11(15)12(16)9-10/h3-9,17H,2H2,1H3 |
InChI Key |
NELARAWHQUUMMT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



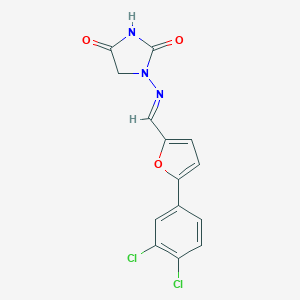
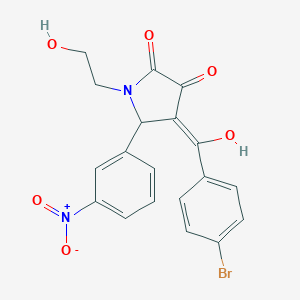
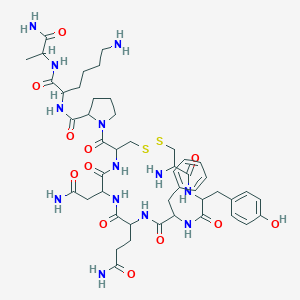


![3-[5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B228657.png)


![N-[(Z)-(1-butyl-2-oxoindol-3-ylidene)amino]-2-(2-methylphenoxy)acetamide](/img/structure/B228664.png)
![N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide](/img/structure/B228676.png)
![N'-[(E)-(4-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B228677.png)
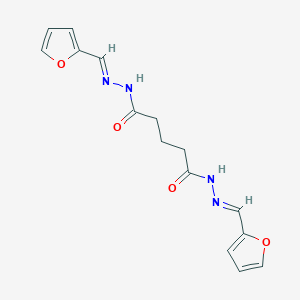
![1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B228691.png)
